molecular formula C18H16ClFN4O3S B2654892 N-(3-chloro-4-fluorophenyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide CAS No. 1322726-52-2

N-(3-chloro-4-fluorophenyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2654892
CAS No.: 1322726-52-2
M. Wt: 422.86
InChI Key: SGYMYQGQGQZAGZ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms, and is substituted with various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide typically involves multiple steps:

  • Formation of the Pyrazole Core: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.

  • Introduction of the Carboxamide Group: : The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

  • Substitution with Sulfamoyl Group: : The sulfamoyl group can be introduced by reacting the pyrazole carboxamide with p-toluenesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, forming corresponding alcohols or ketones.

  • Reduction: : Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents like NCS and NFSI, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group might yield a carboxylic acid, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In medicinal chemistry, N-(3-chloro-4-fluorophenyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide may exhibit biological activity, such as anti-inflammatory or anticancer properties. Researchers can explore its potential as a lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The presence of the sulfamoyl group suggests potential interactions with sulfonamide-binding proteins, while the halogenated phenyl ring could enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide: Lacks the sulfamoyl group, which may reduce its biological activity.

    N-(3-chloro-4-fluorophenyl)-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide: Similar structure but different substitution pattern on the pyrazole ring.

Uniqueness

N-(3-chloro-4-fluorophenyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluoro substituents on the phenyl ring, along with the sulfamoyl group, makes it a valuable compound for various applications.

Properties

CAS No.

1322726-52-2

Molecular Formula

C18H16ClFN4O3S

Molecular Weight

422.86

IUPAC Name

N-(3-chloro-4-fluorophenyl)-5-methyl-3-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C18H16ClFN4O3S/c1-10-3-5-12(6-4-10)24-28(26,27)18-16(11(2)22-23-18)17(25)21-13-7-8-15(20)14(19)9-13/h3-9,24H,1-2H3,(H,21,25)(H,22,23)

InChI Key

SGYMYQGQGQZAGZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NC3=CC(=C(C=C3)F)Cl)C

solubility

not available

Origin of Product

United States

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